1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline

Apomorphine total synthesis Pschorr cyclization Aporphine alkaloid

1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline (CAS 33130-18-6) is a fully aromatic 1-benzylisoquinoline derivative bearing a strategically positioned 2-nitro group and a 3,4-dimethoxy substitution pattern on the benzyl ring. With a molecular formula of C₁₈H₁₆N₂O₄, an exact mass of 324.1110 Da, a calculated LogP of 4.27, and a polar surface area of 77.17 Ų, this compound serves as a pivotal synthetic intermediate in the total synthesis of apomorphine and related aporphine alkaloids.

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
CAS No. 33130-18-6
Cat. No. B12906993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline
CAS33130-18-6
Molecular FormulaC18H16N2O4
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CC2=NC=CC3=CC=CC=C32)[N+](=O)[O-])OC
InChIInChI=1S/C18H16N2O4/c1-23-16-8-7-13(17(20(21)22)18(16)24-2)11-15-14-6-4-3-5-12(14)9-10-19-15/h3-10H,11H2,1-2H3
InChIKeyDHTARPXBIKWQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline (CAS 33130-18-6): A Validated Key Intermediate for Apomorphine Total Synthesis


1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline (CAS 33130-18-6) is a fully aromatic 1-benzylisoquinoline derivative bearing a strategically positioned 2-nitro group and a 3,4-dimethoxy substitution pattern on the benzyl ring. With a molecular formula of C₁₈H₁₆N₂O₄, an exact mass of 324.1110 Da, a calculated LogP of 4.27, and a polar surface area of 77.17 Ų, this compound serves as a pivotal synthetic intermediate in the total synthesis of apomorphine and related aporphine alkaloids [1]. It is explicitly claimed as the preferred intermediate in multiple granted patents covering industrial-scale apomorphine production [1][2].

Why Generic 1-Benzylisoquinoline Analogs Cannot Replace 1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline in Apomorphine Synthesis


The 2-nitro group on the benzyl ring is not a passive substituent; it is the essential functional handle that enables the Pschorr reductive ring closure—the carbon–carbon bond-forming step that constructs the tetracyclic aporphine skeleton [1]. Attempting to substitute this compound with the corresponding 1-(3,4-dimethoxybenzyl)isoquinoline (lacking the nitro group) renders the critical cyclization step chemically impossible, terminating the synthetic route [2]. Similarly, the fully aromatic isoquinoline ring is mechanistically required: it permits N-quaternization with methyl iodide to form the methiodide salt, which is then selectively reduced by potassium borohydride to the 1,2,3,4-tetrahydroisoquinoline—a reduction sequence that cannot be replicated with the 3,4-dihydroisoquinoline analog [1]. The 3,4-dimethoxy substitution pattern on the benzyl ring directly mirrors the A-ring oxygenation of the target alkaloid apomorphine, meaning any deviation in alkoxy substitution would necessitate additional protection/deprotection or demethylation/remethylation steps, increasing step count and lowering overall yield [1][2].

1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline: Quantitative Differentiation Evidence for Scientific Procurement


Irreplaceable 2-Nitro Group: Structural Prerequisite for Pschorr Cyclization to the Aporphine Skeleton

The 2-nitro group on the benzyl ring of 1-[(3,4-dimethoxy-2-nitrophenyl)methyl]isoquinoline is the sole functional group capable of being reduced to a diazotizable amino group, which then undergoes Pschorr-type reductive ring closure to form the characteristic 9,10-carbon–carbon bond of the aporphine tetracyclic system [1]. In contrast, the closest analog, 1-(3,4-dimethoxybenzyl)isoquinoline (which lacks the nitro substituent), cannot participate in any diazotization–cyclization sequence. The synthetic consequence is binary and definitive: without the 2-nitro group, the aporphine skeleton cannot be constructed from this intermediate class. The US3717639 patent explicitly limits its claims to 1-(2-nitro-3,4-di-lower-alkoxybenzyl)isoquinolines, confirming that the 2-nitro position is irreplaceable for the downstream conversion to apomorphine derivatives [1]. The CN1680330A patent further validates this by exclusively employing the 2-nitro-3,4-dimethoxybenzyl substitution pattern throughout its nine-step industrial apomorphine synthesis [2].

Apomorphine total synthesis Pschorr cyclization Aporphine alkaloid

Fully Aromatic Isoquinoline Ring: Enabling Sequential N-Methylation and Regioselective Borohydride Reduction

The fully aromatic isoquinoline ring of the target compound permits a two-step activation–reduction sequence that is not accessible from the corresponding 3,4-dihydroisoquinoline analog. Treatment of 1-(2-nitro-3,4-dimethoxybenzyl)isoquinoline with methyl iodide results in N-quaternization to form the methiodide salt; subsequent reduction with potassium borohydride in aqueous ethanol at 30 °C to reflux temperature selectively reduces the N-containing ring to yield 1-(2-nitro-3,4-dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline [1]. The 3,4-dihydroisoquinoline analog (compound 4 in the Kitson radiosynthesis), by contrast, already possesses a partially reduced N-containing ring and cannot undergo this specific N-methylation/reduction sequence. Instead, the dihydro analog requires direct N-methylation followed by a separate reduction step under different conditions, altering the overall synthetic route design and potentially introducing different byproduct profiles [2].

N-alkylation Isoquinoline reduction Tetrahydroisoquinoline synthesis

3,4-Dimethoxy Substitution Pattern: Direct Congruence with Apomorphine A-Ring Oxygenation Avoiding Additional Transformations

The 3,4-dimethoxy substitution on the benzyl ring of the target compound directly matches the 3,4-dioxygenation pattern of the A-ring in apomorphine. After Pschorr cyclization, the resulting aporphine dimethyl ether requires only a single O-demethylation step to yield apomorphine [1]. In contrast, a hypothetical analog bearing 3,4-diethoxy or 3,4-methylenedioxy substituents would necessitate additional deprotection and remethylation steps or would produce a final alkaloid with non-natural A-ring substitution. The Sugasawa 1958 synthesis explicitly established that 1-(2-nitro-3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline could be converted to rac.-apomorphine dimethyl ether, validating the 3,4-dimethoxy pattern as the direct precursor to the natural alkaloid oxidation state [2]. The radiosynthesis of [¹⁴C]-apomorphine by Kitson and Knagg (2006) further confirms that this specific substitution pattern is maintained throughout the entire synthetic sequence from 3,4-dimethoxy-2-nitrophenyl-N-phenethyl[carboxyl-¹⁴C]acetamide through to (R)-(−)-[6a-¹⁴C]apomorphine, with the 3,4-dimethoxy groups persisting until the final O-demethylation [3].

Atom economy Apomorphine A-ring Protecting group strategy

Reissert Compound Alkylation Strategy: Validated Industrial Route with Expired Patent Protection

The patented synthetic route to 1-[(3,4-dimethoxy-2-nitrophenyl)methyl]isoquinoline utilizes a Reissert compound (2-benzoyl-1,2-dihydro-1-isoquinaldonitrile) alkylation strategy, which is distinct from the classical Bischler–Napieralski cyclodehydration approach employed for the 3,4-dihydroisoquinoline analog [1]. In the Bischler–Napieralski method, the 1958 Sugasawa synthesis required P₂O₅/POCl₃ in refluxing toluene to achieve cyclodehydration, and the resulting 1-(2-nitro-3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline was noted as 'hitherto difficultly accessible' [2]. The Reissert alkylation–hydrolysis sequence of US3717639A avoids the harsh dehydrating conditions and directly produces the fully aromatic isoquinoline in a two-step process: (i) alkylation of 2-benzoyl-1,2-dihydro-1-isoquinaldonitrile with 3,4-dimethoxy-2-nitrobenzyl halide using NaH in DMF at 5–50 °C, followed by (ii) alkaline hydrolysis in refluxing aqueous or alcoholic KOH/NaOH to release the desired 1-(2-nitro-3,4-dimethoxybenzyl)isoquinoline [1]. The CN1680330A patent employs this same Reissert strategy and confirms its suitability for industrial-scale production [3]. Critically, US3717639A is expired (lifetime expired), and CN1680330A is granted in China, providing clarity on freedom-to-operate considerations for procurement and use.

Reissert compound Process chemistry Freedom to operate

Highest-Impact Application Scenarios for 1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline Based on Quantitative Differentiation Evidence


Industrial Total Synthesis of (R)-(−)-Apomorphine Hydrochloride for Parkinson's Disease and Erectile Dysfunction Drug Products

This compound is the validated key intermediate in the patented nine-step industrial synthesis of (R)-(−)-apomorphine (CN1680330A), progressing through: (i) Reissert alkylation to install the 2-nitro-3,4-dimethoxybenzyl group, (ii) alkaline hydrolysis to liberate the aromatic isoquinoline, (iii) N-methylation with CH₃I to form the methiodide salt, (iv) KBH₄ reduction to the tetrahydroisoquinoline, (v) nitro-to-amino reduction, (vi) Pschorr cyclization to the aporphine dimethyl ether, (vii) chiral resolution with dibenzoyl-tartaric acid, and (viii) O-demethylation to apomorphine [1]. The 2-nitro group is indispensable at step (vi); the 3,4-dimethoxy pattern ensures only a single O-demethylation is required at step (viii); and the fully aromatic isoquinoline enables the N-methylation/reduction sequence of steps (iii)–(iv). Any deviation in the substitution pattern or oxidation state would break one or more steps of this validated industrial sequence [1][2].

Carbon-14 Radiosynthesis of [6a-¹⁴C]-Apomorphine for Pharmacokinetic, Metabolism, and Receptor Binding Studies

The 3,4-dimethoxy-2-nitrobenzyl framework of this compound has been demonstrated in the carbon-14 radiosynthesis of (R)-(−)-[6a-¹⁴C]apomorphine, achieving a specific activity of 55 mCi/mmol, radiochemical purity >98%, and chiral purity >99% [1]. The radiosynthesis proceeds through 1-(3,4-dimethoxy-2-nitrobenzyl)dihydro[1-¹⁴C]isoquinoline (the 3,4-dihydro analog), followed by N-methylation and reduction to the tetrahydroisoquinoline, and finally Pschorr cyclization and O-demethylation [1]. For laboratories developing ¹⁴C- or tritium-labeled apomorphine for in vitro receptor autoradiography or in vivo PET/MicroPET tracer studies, this compound (as the fully aromatic isoquinoline) serves as a stable, storable precursor that can be converted to the radiolabeled dihydroisoquinoline intermediate under mild Bischler–Napieralski conditions [1][2].

Medicinal Chemistry Exploration of Aporphine Alkaloid Libraries with Diversified A-Ring Substitution

The Reissert alkylation methodology of US3717639A is general for 2-nitro-3,4-di-lower-alkoxybenzyl halides, meaning the synthetic route can be adapted to produce a range of 1-(2-nitro-3,4-dialkoxybenzyl)isoquinoline analogs by varying the alkoxy substituents [1]. For medicinal chemistry programs exploring structure–activity relationships (SAR) around the apomorphine A-ring (e.g., 3-hydroxy-4-methoxy, 3-methoxy-4-hydroxy, or 3,4-methylenedioxy variants), procurement of the parent 3,4-dimethoxy compound provides a benchmark intermediate with a fully optimized and validated synthetic route. Analogs with different alkoxy substitution can then be accessed by replacing 3,4-dimethoxy-2-nitrobenzyl chloride with the corresponding 3,4-dialkoxy-2-nitrobenzyl chloride in the Reissert alkylation step, maintaining the same process parameters while diversifying the final aporphine structure [1][2].

Academic and Contract Research Total Synthesis of rac.-Apomorphine Dimethyl Ether for Dopamine Receptor Pharmacology

The Sugasawa 1958 synthesis established that 1-(2-nitro-3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline could be converted to rac.-apomorphine dimethyl ether via the Pschorr cyclization [1]. The fully aromatic target compound offers an alternative entry point to the same advanced intermediate through the Reissert route. For academic laboratories and contract research organizations (CROs) synthesizing racemic apomorphine dimethyl ether as a dopamine D₁/D₂ receptor probe compound, the fully aromatic isoquinoline provides distinct advantages in purification (higher crystallinity of the methiodide salt) and storage stability (aromatic isoquinolines are less prone to air oxidation than 3,4-dihydroisoquinolines). The nitro group at the 2-position remains the critical functional handle for the Pschorr cyclization that generates the tetracyclic aporphine core, regardless of whether the dihydro or fully aromatic isoquinoline is employed as the preceding intermediate [1][2].

Quote Request

Request a Quote for 1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.